Enpp-1-IN-1
Overview
Description
Enpp-1-IN-1 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). This enzyme is involved in various physiological processes, including bone mineralization, insulin signaling, and immune response modulation .
Mechanism of Action
Target of Action
The primary target of Enpp-1-IN-1 is the Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) enzyme . ENPP1 is a membrane-bound glycoprotein that regulates bone mineralization by hydrolyzing extracellular nucleotide triphosphates . It also plays a crucial role in insulin signaling and cellular communication .
Mode of Action
this compound functions by blocking the activity of the ENPP1 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of nucleotide triphosphates . This inhibition modulates the levels of ENPP1’s substrates and products in the extracellular space .
Biochemical Pathways
ENPP1 is a major regulator of extracellular ATP and GTP levels . It hydrolyzes these molecules to AMP and GMP, releasing inorganic pyrophosphate (PPi) . The product AMP is subsequently dephosphorylated by CD73 (Ecto-5´-nucleotidase or NT5E) to inorganic phosphate (Pi) and Ado . ENPP1 also intersects with the stimulator of interferon genes (STING) pathway, impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP .
Result of Action
By inhibiting ENPP1, this compound can reduce the production of pyrophosphate, a molecule that can inhibit mineralization and calcification processes . Additionally, by controlling nucleotide levels, this compound can influence signaling pathways that are crucial for cell proliferation, differentiation, and other functions .
Action Environment
The action of this compound is influenced by the tumor microenvironment . ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . Inhibiting ENPP1 with this compound may produce superior outcomes by activating STING in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
Enpp-1-IN-1 interacts with ENPP1, inhibiting its enzymatic activities . ENPP1 is involved in the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates . The activity of ENPP1 is strongly correlated with the concentration of calcium and zinc ions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ENPP1 is frequently overexpressed in local relapses and tumor metastases, which are associated with poor prognosis and survival in a range of solid tumors . By inhibiting ENPP1, this compound can potentially alter these outcomes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting ENPP1 . ENPP1 intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP . Thus, the inhibition of ENPP1 by this compound can potentially enhance the STING pathway, eliciting immune remodeling .
Temporal Effects in Laboratory Settings
Several ENPP1 inhibitors have shown an immunostimulatory effect , suggesting that this compound may also exhibit similar long-term effects on cellular function.
Metabolic Pathways
ENPP1, the target of this compound, plays a critical role in purinergic signaling . It participates in the hydrolysis of different purine nucleotides, which are involved in a wide variety of physiological processes . Therefore, this compound, by inhibiting ENPP1, could potentially affect these metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is not currently known. Enpp1, the target of this compound, is a type II transmembrane glycoprotein
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Enpp-1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of this compound .
Scientific Research Applications
Enpp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling.
Biology: Investigates the role of ENPP1 in various biological processes, including bone mineralization and immune response.
Medicine: Explores the potential therapeutic applications of ENPP1 inhibition in diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ENPP1
Comparison with Similar Compounds
SR-8541A: Another potent ENPP1 inhibitor with similar mechanisms of action and therapeutic potential.
Enpp-1-IN-11: A compound with similar inhibitory effects on ENPP1, used in cancer research.
Uniqueness of Enpp-1-IN-1: this compound stands out due to its high potency and selectivity for ENPP1. Its ability to modulate purinergic signaling and activate the STING pathway makes it a valuable tool in both basic research and therapeutic development. The compound’s stability and efficacy in various biological systems further highlight its uniqueness compared to other ENPP1 inhibitors .
Properties
IUPAC Name |
7-methoxy-4-[4-[(sulfamoylamino)methyl]phenyl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMNZDIQDULLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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